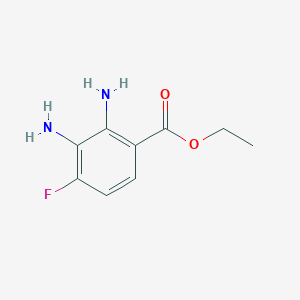

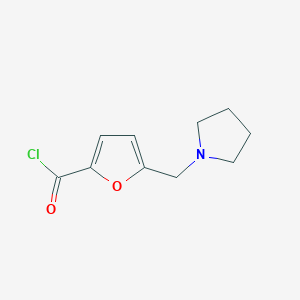

![molecular formula C14H15N3O3S3 B2960204 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1421524-70-0](/img/structure/B2960204.png)

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide” is a chemical compound . It is a derivative of pyrimidine, a class of compounds known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized from commercially available substances in moderate to good yields . The synthesis involved a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a cyclopropylsulfonyl group, a tetrahydrothiazolo[5,4-c]pyridin-2-yl group, and a thiophene-3-carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve cross-coupling reactions, such as the Suzuki reaction . These reactions are commonly used in organic chemistry to create carbon-carbon bonds between two different organic compounds.Wissenschaftliche Forschungsanwendungen

Design and Synthesis

The synthesis of heterocyclic compounds, including thiazolo[5,4-d]pyrimidines, involves advanced synthetic strategies utilizing various precursors and reaction conditions. These synthetic methodologies are crucial for developing compounds with potential biological activities. For instance, the preparation of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives showcases innovative approaches to constructing complex molecules with potential antitumor and antibacterial properties (Hafez, Alsalamah, & El-Gazzar, 2017).

Biological Activities

The exploration of novel thiazolo[5,4-d]pyrimidines and related heterocyclic compounds often reveals significant biological activities, such as antimicrobial, antitumor, and antipsychotic effects. For example, some synthesized compounds have demonstrated pronounced antimicrobial activity against various microorganisms, highlighting their potential in addressing antibiotic resistance (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006). Additionally, the antimicrobial and surface activity of 1,2,4-triazole derivatives synthesized from specific precursors indicates the versatility of heterocyclic compounds in developing new therapeutic agents (El-Sayed, 2006).

Molecular Docking and Theoretical Studies

Theoretical investigations, including computational calculations and molecular docking studies, play a crucial role in understanding the interactions between synthesized compounds and biological targets. These studies help in predicting the efficacy of compounds as potential drugs for diseases like malaria and possibly COVID-19, providing a foundation for further experimental validation (Fahim & Ismael, 2021).

Antitumor and Antipsychotic Potential

Research into heterocyclic carboxamides and related compounds reveals their potential as antipsychotic agents, with evaluations indicating significant activities in vitro. These findings underscore the importance of heterocyclic chemistry in discovering new therapeutic options for psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996). Similarly, the antitumor activity of specific derivatives, such as 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, highlights the potential of these compounds in cancer therapy, with studies showing their ability to disrupt cell cycles and induce apoptosis (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . This suggests that the compound might also target the same or related biochemical pathways.

Mode of Action

It is known that the compound forms strongN–H⋯O hydrogen bonds , which could be a key interaction with its targets. The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .

Biochemical Pathways

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might affect the biochemical pathways related to the survival and replication of this bacterium.

Pharmacokinetics

The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra , suggesting that the compound might have a similar effect.

Action Environment

The compound’s strongN–H⋯O hydrogen bonds and the rotation of the pendant pyridyl arm to minimize repulsive steric interactions could potentially be influenced by environmental factors such as pH and temperature.

Eigenschaften

IUPAC Name |

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S3/c18-13(9-4-6-21-8-9)16-14-15-11-3-5-17(7-12(11)22-14)23(19,20)10-1-2-10/h4,6,8,10H,1-3,5,7H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQWODJHFVSJED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

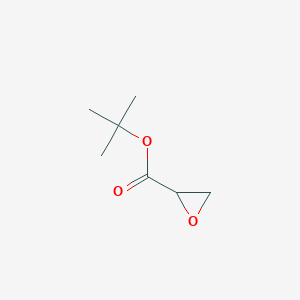

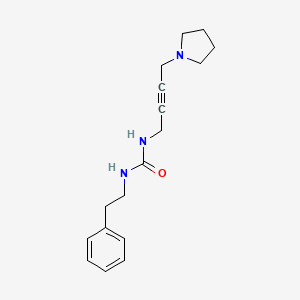

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide](/img/structure/B2960124.png)

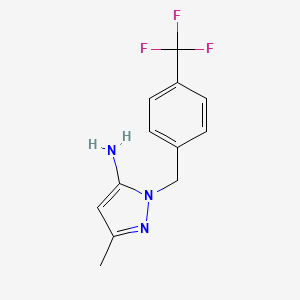

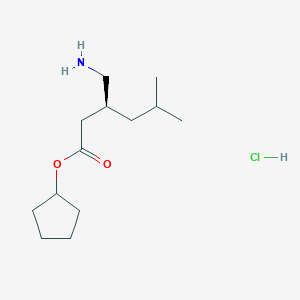

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

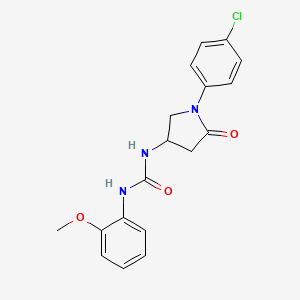

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)

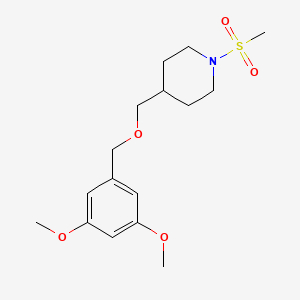

![N-(1,3-benzodioxol-5-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide](/img/structure/B2960141.png)

![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)